N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(2-methylphenoxy)acetamide
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Overview
Description
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodiazole intermediate.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzodiazole-piperidine intermediate with a phenoxyacetic acid derivative under amide coupling conditions, often using reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodiazole core may interact with certain proteins, while the piperidine ring could modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzodiazole core, a piperidine ring, and a phenoxyacetamide moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H32N4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H32N4O2/c1-4-29-22-10-9-20(26-25(30)17-31-23-8-6-5-7-19(23)3)15-21(22)27-24(29)16-28-13-11-18(2)12-14-28/h5-10,15,18H,4,11-14,16-17H2,1-3H3,(H,26,30) |
InChI Key |
ULRDTTURKUCWII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)N=C1CN4CCC(CC4)C |
Origin of Product |
United States |
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